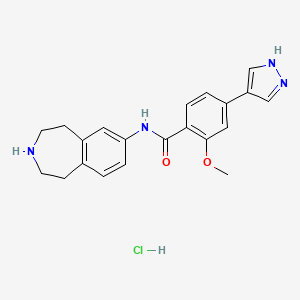
JNJ-47117096 hydrochloride
Übersicht
Beschreibung
JNJ-47117096 hydrochloride, also known as MELK-T1 hydrochloride, is a potent and selective inhibitor of MELK (Maternal Embryonic Leucine Zipper Kinase), with an IC50 of 23 nM . It also effectively inhibits Flt3, with an IC50 of 18 nM . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of JNJ-47117096 hydrochloride is C21H23ClN4O2 . It has a molecular weight of 398.89 . The exact structure would require more detailed chemical analysis or reference to a detailed chemical database.Physical And Chemical Properties Analysis
JNJ-47117096 hydrochloride is a solid substance with a white to off-white color . It is soluble in DMSO, with a solubility of ≥ 250 mg/mL . It should be stored at 4°C, sealed, and away from moisture .Wissenschaftliche Forschungsanwendungen
Anxiolytic Effects in Social Anxiety Disorder
JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), has been studied for its potential anxiolytic effects in subjects with Social Anxiety Disorder (SAD). It was observed that the drug could induce a significant improvement in anxiety symptoms as compared to the placebo. The study indicated that JNJ-42165279 could potentially modulate anxiety-related responses through its action on FAAH activity, although the concentration used in the study might have been suboptimal for complete FAAH inhibition (Schmidt et al., 2020).
Antipsychotic Potential in Rodent Models
The compound JNJ-40411813 has been examined for its potential as an antipsychotic agent. It is a positive allosteric modulator of the mGlu2 receptor and exhibits 5-Hydroxytryptamine (5HT2A) antagonism. The compound was tested in various rodent models to assess its antipsychotic activity and potential side effects. The studies suggested that mGlu2 receptor activation plays a significant role in the compound's activity in animal models of antipsychotic activity. This indicates the potential of JNJ-40411813 in treating psychosis while potentially offering a differentiated secondary activity profile compared to other compounds (Lavreysen et al., 2015).
Anti-Tumor Activity in Rhabdomyosarcoma
JNJ-26481585 is a second-generation histone deacetylase inhibitor that has demonstrated potent anti-tumor activity against Rhabdomyosarcoma (RMS) in vitro and in vivo. The study highlighted the drug’s ability to engage mitochondrial apoptosis prior to caspase activation as a critical mechanism in its anticancer activity. The drug’s effect on the expression levels of several BH3-only proteins, which contribute to the induction of apoptosis, underscores its potential as a therapeutic agent for RMS (Heinicke et al., 2016).
Antiviral Activity in Chronic Hepatitis B
JNJ-56136379, a capsid assembly modulator for hepatitis B virus (HBV), demonstrated good tolerability and potent antiviral activity in a Phase 1 study of patients with chronic HBV infection. The compound’s dose-dependent pharmacokinetics and significant reductions in HBV DNA and HBV RNA levels suggest its potential as part of a therapeutic regimen for chronic HBV infection (Zoulim et al., 2020).
Wirkmechanismus
JNJ-47117096 hydrochloride acts as a potent and selective inhibitor of MELK . It also effectively inhibits Flt3 . It has been found to delay the progression of MCF-7 cells through S-phase, induce DNA double-strand breaks (DSBs), activate the ATM-mediated DNA-damage response (DDR), result in a growth arrest and a senescent phenotype, induce a strong phosphorylation of p53, a prolonged up-regulation of p21 and a down-regulation of FOXM1 target genes .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWZUUCCUDKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JNJ-47117096 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



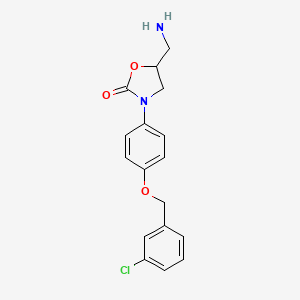

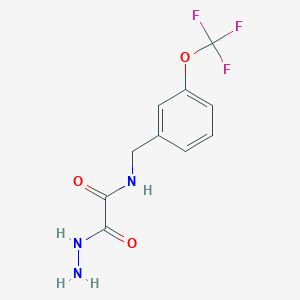
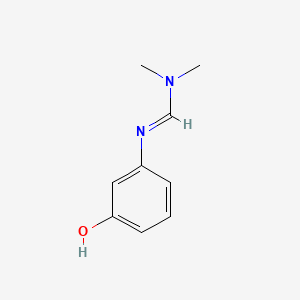



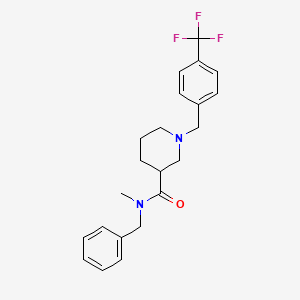
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)
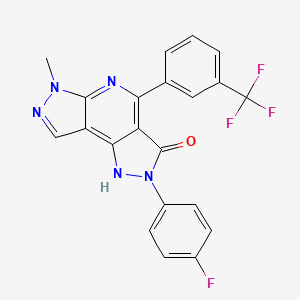

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)